Serine protease hepsin (268-276)
Description
Properties
sequence |
PLTEYIQPV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Serine protease hepsin (268-276) |
Origin of Product |
United States |
Structural Biology and Molecular Mechanisms of Serine Protease Hepsin 268 276 Activity
Overall Architecture of Serine Protease Hepsin and its Extracellular Domains
Hepsin, also known as Transmembrane Protease, Serine 1 (TMPRSS1), is a type II transmembrane serine protease (TTSP). imrpress.comfigshare.com This classification indicates that its N-terminus is located in the cytoplasm, followed by a single transmembrane helix, and a large extracellular region containing the catalytic domain at the C-terminus. imrpress.comnih.gov The extracellular portion of hepsin is comprised of two main domains: a Scavenger Receptor Cysteine-Rich (SRCR) domain and a C-terminal serine protease (SP) or trypsin-like catalytic domain. imrpress.comoncotarget.com
Table 1: Key Architectural Features of Hepsin
| Feature | Description | References |
|---|---|---|
| Classification | Type II Transmembrane Serine Protease (TTSP) | imrpress.comfigshare.com |
| Orientation | N-terminus in cytoplasm, C-terminus extracellular | imrpress.comnih.gov |
| Extracellular Domains | Scavenger Receptor Cysteine-Rich (SRCR) domain, Serine Protease (SP) domain | imrpress.comoncotarget.com |
| Overall Structure | Elongated, with SRCR domain fixed to the SP domain | imrpress.comnih.gov |
| Catalytic Domain | Two six-stranded β-barrels | nih.gov |
Conformational State and Contribution of the Protease Domain, including the Vicinity of Serine Protease Hepsin (268-276)
The protease domain of hepsin exists in a zymogen, or inactive, state until it is activated by a specific cleavage event. nih.gov The catalytic activity of the protease domain is dependent on the precise conformation of its active site and surrounding loops. nih.gov These surface loops, which vary significantly in length and sequence among serine proteases, are critical determinants of substrate specificity and regulatory interactions. nih.govnih.gov
One such loop in hepsin, located in the vicinity of amino acid residues 268-276, is of particular interest. While the specific function of the 268-276 loop has not been fully elucidated, its position suggests a potential role in substrate recognition or in modulating the accessibility of the active site. nih.gov The conformation of this and other loops can be influenced by the binding of substrates or inhibitors, leading to induced-fit mechanisms that optimize catalysis. nih.gov The flexibility and conformational dynamics of these loops are therefore integral to the enzyme's function.
Zymogen Activation Pathways of Serine Protease Hepsin
Like many proteases, hepsin is synthesized as an inactive zymogen to prevent unwanted proteolytic activity. nih.gov Activation requires a proteolytic cleavage at a highly conserved activation motif, which separates the pro-domain from the catalytic domain. nih.gov This cleavage event triggers a conformational change that properly aligns the residues of the catalytic triad (B1167595), rendering the enzyme active. nih.gov
Hepsin has been shown to be capable of auto-activation, where one hepsin molecule cleaves and activates another. nih.gov However, other proteases may also be involved in its activation in a cascade-like manner. For instance, hepsin can activate other zymogens such as pro-urokinase (pro-uPA) and pro-hepatocyte growth factor (pro-HGF). imrpress.comoncotarget.com Conversely, hepsin itself can be activated by other proteases, although the specific in vivo activators are not fully characterized. researchgate.net The activation of hepsin is a critical regulatory step, and its dysregulation has been implicated in diseases like cancer. imrpress.com
Catalytic Mechanism of Serine Protease Hepsin and its Active Site (His203, Asp257, Ser353), in relation to Serine Protease Hepsin (268-276)
The catalytic activity of hepsin relies on a canonical catalytic triad of amino acids within its active site: Histidine-203 (His203), Aspartate-257 (Asp257), and Serine-353 (Ser353). imrpress.comnih.gov This triad functions as a charge-relay system to facilitate the hydrolysis of peptide bonds in substrate proteins. nih.govresearchgate.net The serine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile bond in the substrate. researchgate.net The histidine residue, polarized by the aspartate, acts as a general base and acid during the reaction. nih.gov
The region encompassing amino acids 268-276, while not part of the catalytic triad itself, is located in proximity to the active site. nih.gov Loops in this region can influence the shape and accessibility of the substrate-binding pockets, thereby contributing to the enzyme's specificity. nih.gov It is plausible that interactions between the 268-276 loop and a bound substrate could help to correctly position the scissile bond within the active site for efficient cleavage by the catalytic triad. nih.gov
Table 2: Components of Hepsin's Catalytic Machinery
| Component | Residue/Region | Function | References |
|---|---|---|---|
| Catalytic Triad | His203, Asp257, Ser353 | Forms the charge-relay system for peptide bond hydrolysis. | imrpress.comnih.gov |
| Active Site Loop | Vicinity of 268-276 | Potentially influences substrate binding and positioning. | nih.gov |
Substrate Recognition and Cleavage Specificity of Serine Protease Hepsin, involving potential distant interactions from Serine Protease Hepsin (268-276)
Hepsin exhibits a trypsin-like substrate specificity, preferentially cleaving peptide bonds C-terminal to basic amino acids, particularly Arginine (Arg) at the P1 position. imrpress.complos.org The specificity of hepsin is determined by the nature of its substrate-binding subsites (S4-S2') and the surrounding loops that shape the active site cleft. nih.govnih.gov
Table 3: Substrate Specificity of Hepsin
| Position | Preferred Residue(s) | Role in Recognition | References |
|---|---|---|---|
| P1 | Arginine (Arg) | Anchors substrate in the S1 pocket via interaction with a conserved Aspartate. | imrpress.comnih.govplos.org |
| P1' | Lysine (Lys) | Contributes to prime-side specificity. | plos.org |
| Other Positions (P4-P2, P2'-P4') | Varies | Influenced by the shape and charge of the active site cleft and surrounding loops. | nih.govnih.gov |
Physiological and Pathophysiological Roles of Serine Protease Hepsin 268 276 in Biological Systems
Serine Protease Hepsin's Involvement in Liver Metabolism and Metabolic Homeostasis
Serine protease hepsin, a type II transmembrane serine protease (TTSP) predominantly expressed in the liver, plays a crucial role in maintaining metabolic homeostasis. nih.govnih.gov Its function extends to the regulation of glucose, lipid, and protein metabolism, primarily through the activation of pro-hepatocyte growth factor (pro-HGF). researchgate.net This activation enhances Met signaling, a pathway vital for various cellular processes. nih.govpnas.org
Studies involving hepsin-deficient mice have provided significant insights into its physiological functions. These mice exhibit lower levels of blood glucose, lipids, and liver glycogen. nih.govpnas.org This phenotype is attributed to reduced activation of hepatocyte growth factor and consequently, impaired Met signaling. nih.govpnas.org The impairment of this pathway leads to decreased glucose and lipid metabolism in the liver. nih.govpnas.org
Table 1: Effects of Hepsin Deficiency on Liver Metabolism
| Parameter | Observation in Hepsin-Deficient Mice | Reference |
| Blood Glucose | Low | nih.govpnas.org |
| Blood Lipids | Low | nih.govpnas.org |
| Liver Glycogen | Low | nih.govpnas.org |
| Response to High-Fat Diet | Resistant to obesity, hyperglycemia, and hyperlipidemia | nih.govpnas.org |
| In db/db Mice | Amelioration of obesity and diabetes | nih.gov |
Contribution of Serine Protease Hepsin to Adipocyte Differentiation and Browning
Hepsin's influence extends beyond the liver to adipose tissue, where it plays a significant role in adipocyte differentiation and the "browning" of white adipose tissue. The process of browning involves the conversion of white fat, which stores energy, into brown-like fat that expends energy through thermogenesis. nih.govmdpi.com
Research has shown that hepsin inhibits adipocyte browning. nih.govpnas.org In hepsin-deficient mice, there is an observed increase in adipose tissue browning and a higher basal metabolic rate. nih.govpnas.org This effect is also linked to the hepsin-HGF/c-Met signaling pathway. nih.govpnas.org Hepsin activates HGF, which in turn activates c-Met signaling and its downstream effectors, including AKT. researchgate.net AKT then inhibits PGC-1α, a key transcriptional co-activator involved in adipocyte browning and mitochondrial gene expression. researchgate.net
Therefore, in the absence of hepsin, the inhibition of PGC-1α is lifted, leading to enhanced browning of white adipose tissue. nih.govpnas.org This suggests that hepsin acts in a cell-autonomous manner within adipose tissues to suppress browning by enhancing Met/Akt signaling. pnas.org This dual role of hepsin in both the liver and adipose tissues highlights its importance as a systemic regulator of metabolic and energy homeostasis. nih.gov
Serine Protease Hepsin's Role in Urinary Protein Processing and Kidney Function, specifically regarding uromodulin polymerization.
In the kidney, hepsin is instrumental in the processing of uromodulin, the most abundant protein found in normal urine. elifesciences.orgnih.govnih.govuzh.ch Uromodulin, produced exclusively by renal epithelial cells, plays a critical role in kidney function and is implicated in diseases such as hypertension and kidney failure. elifesciences.orgnih.gov
The primary function of uromodulin is as an extracellular matrix, and its assembly into polymers is dependent on a specific proteolytic cleavage. elifesciences.orgnih.govuzh.ch This cleavage event, which leads to the conformational activation of a Zona Pellucida (ZP) polymerization domain, is carried out by hepsin. elifesciences.orgnih.gov Hepsin, a membrane-bound serine protease located on the surface of kidney cells, cleaves uromodulin, releasing it from the cell surface into the urine and enabling it to form filaments. elifesciences.orgnih.gov
Studies using cellular models and knockout mice have demonstrated that when hepsin levels are reduced, uromodulin remains anchored to the cell surface, its processing is altered, and it fails to polymerize. elifesciences.orgnih.gov This identifies hepsin as the key enzyme responsible for the physiological cleavage and subsequent polymerization of uromodulin. elifesciences.orgnih.govuzh.ch The proper processing of uromodulin is crucial for its function in regulating ion transport, including the surface expression of the renal outer medullary potassium channel (ROMK2) and the sodium-potassium-chloride co-transporter (NKCC2). elifesciences.orgnih.govuzh.ch
Serine Protease Hepsin in Auditory Function and Inner Ear Processes.
Hepsin plays a critical, albeit complex, role in the auditory system. researchgate.netberkeley.edu The absence of hepsin (also known as Tmprss1) in mice leads to profound, early-onset hearing loss. nih.govresearchgate.netnih.gov This indicates that hepsin is essential for the normal development and function of the inner ear. nih.gov
The hearing impairment in hepsin-deficient mice is associated with a range of structural, cellular, and molecular abnormalities within the cochlea. nih.gov These defects suggest that hepsin may have both direct and indirect roles in auditory processes. nih.gov One significant finding is that hepsin-deficient mice have reduced levels of free thyroxine, a thyroid hormone, and exhibit cochlear defects similar to those seen in models of hypothyroidism. nih.gov
Furthermore, hepsin is expressed in the spiral ganglion neurons of the inner ear, which are responsible for transmitting sound information to the brain. researchgate.net Its absence is linked to defective cochlear structures and demyelination of the auditory nerve. researchgate.net The identification of hepsin's role in hearing is significant, as defective proteolysis by other type II transmembrane serine proteases, such as TMPRSS3, is also known to cause deafness. nih.gov This highlights the importance of this family of proteases in auditory function and suggests that hearing loss could be a potential side effect of therapies targeting these enzymes in other diseases like cancer. nih.gov
Molecular Mechanisms of Serine Protease Hepsin in Cancer Progression and Metastasis, particularly in prostate and ovarian cancers.
Hepsin is significantly overexpressed in a majority of human prostate cancers and is also amplified in a notable percentage of ovarian and other carcinomas. nih.govoncotarget.com This upregulation is not merely a correlative finding; extensive research has demonstrated a functional role for hepsin in promoting cancer progression and metastasis. nih.govresearchgate.net
In prostate cancer, hepsin overexpression has been shown to disrupt the basement membrane, a key barrier that cancer cells must breach to metastasize. nih.govresearchgate.net In mouse models of non-metastasizing prostate cancer, the introduction of hepsin overexpression did not affect cell proliferation but led to basement membrane disorganization and promoted metastasis to distant sites, including the liver, lungs, and bone. nih.govresearchgate.net This provides strong in vivo evidence that elevated hepsin levels in a primary tumor can drive metastatic dissemination. nih.gov
The oncogenic functions of hepsin are largely tied to its proteolytic activity. nih.gov One of its substrates is laminin-332, a component of the basement membrane. nih.gov Hepsin-mediated cleavage of laminin-332 has been shown to enhance the motility of prostate cancer cells in vitro. nih.gov Furthermore, hepsin is involved in regulatory interactions with pathways that control cell proliferation, epithelial-mesenchymal transition (EMT), inflammation, and tyrosine kinase signaling, all of which contribute to cancer cell motility and metastasis. nih.gov The development of small-molecule inhibitors targeting hepsin, such as HepIn-13, has shown promise in inhibiting bone, liver, and lung metastasis in preclinical models of metastatic prostate cancer. oncotarget.com
Table 2: Role of Hepsin in Cancer
| Cancer Type | Hepsin Expression | Functional Role | Molecular Mechanism | Reference |
| Prostate Cancer | Overexpressed | Promotes progression and metastasis | Disrupts basement membrane, cleaves laminin-332, enhances cell motility | nih.govresearchgate.netnih.gov |
| Ovarian Cancer | Amplified in a subset | Promotes tumor progression | - | oncotarget.com |
Serine Protease Hepsin and Extracellular Matrix Turnover in Inflammatory Conditions.
Hepsin contributes to the turnover of the extracellular matrix (ECM), particularly in inflammatory conditions such as osteoarthritis. researchgate.netnih.gov In the context of cartilage, which is degraded in osteoarthritis, hepsin expression has been observed and is correlated with synovitis and the expression of the pro-inflammatory cytokine tumor necrosis factor α. researchgate.netnih.gov
Studies on osteoarthritic cartilage explants have shown that the addition of hepsin can induce the release of collagen and aggrecan, two major components of the cartilage ECM. researchgate.netnih.gov Hepsin achieves this in part by activating pro-matrix metalloproteinases (pro-MMPs), specifically proMMP-1 and proMMP-3, which are key enzymes in ECM degradation. researchgate.netnih.gov Furthermore, hepsin can directly cleave the aggrecan core protein at a novel site within its interglobular domain. researchgate.netnih.gov
This evidence suggests that hepsin, similar to other serine proteases like matriptase, can potently induce the destruction of the ECM. researchgate.netnih.gov The dysregulation of proteases like hepsin in inflammatory settings can disrupt the balance between ECM synthesis and degradation, leading to pathological tissue remodeling. mdpi.comnih.govhelmholtz-munich.de
Interplay of Serine Protease Hepsin with Growth Factor Signaling Pathways, notably HGF/c-Met.
A central mechanism through which hepsin exerts many of its physiological and pathophysiological effects is its interaction with the hepatocyte growth factor (HGF)/c-Met signaling pathway. nih.govnih.govpnas.org HGF is secreted as an inactive single-chain precursor, pro-HGF. nih.govmdpi.com Hepsin is one of the key serine proteases responsible for the proteolytic cleavage of pro-HGF into its active, two-chain heterodimeric form. nih.govnih.gov
This activation of HGF is crucial for its ability to bind to and activate its receptor, the tyrosine kinase Met. researchgate.netnih.gov While pro-HGF can bind to Met, it does not trigger a signaling cascade. researchgate.net Only the active, two-chain HGF can induce Met dimerization, phosphorylation, and subsequent downstream signaling. researchgate.net This signaling pathway is vital for a wide range of cellular processes, including cell proliferation, survival, motility, and morphogenesis. nih.govmdpi.com
The hepsin-mediated activation of the HGF/c-Met pathway has been implicated in:
Liver Metabolism: In hepatocytes, this pathway enhances glycogen, lipid, and protein synthesis. researchgate.net
Adipocyte Browning: In adipocytes, it inhibits browning by activating the AKT/PGC-1α axis. researchgate.net
Cancer Progression: Misregulation of HGF/c-Met signaling can lead to invasive growth and metastasis. nih.govmdpi.commdpi.com
The ECM can also influence HGF/c-Met signaling, acting as a reservoir for HGF and modulating its availability and activity. mdpi.com Therefore, the interplay between hepsin, the ECM, and the HGF/c-Met pathway forms a complex regulatory network that is crucial in both health and disease.
Advanced Methodologies for the Academic Investigation of Serine Protease Hepsin 268 276
Recombinant Expression and Purification Strategies for Serine Protease Hepsin and its Domains
The production of recombinant hepsin is fundamental for in-depth biochemical and structural analysis. A common strategy involves expressing a soluble form of human hepsin that lacks its N-terminal cytoplasmic and transmembrane domains. rndsystems.com To enhance the expression of the recombinant protein, mutations such as D161E and R162K can be introduced into the pro-sequence. rndsystems.com
Eukaryotic expression systems, such as the yeast Pichia pastoris, have been successfully utilized to produce the serine protease domain of similar proteins like coagulation factor XII, offering a cost-effective method with high protein yields. nih.gov Cell-free expression systems are also a viable option for producing recombinant hepsin. mybiosource.com The purification of the recombinant protein is often simplified to obtain a homogenous monomeric product. nih.gov
Table 1: Examples of Recombinant Hepsin Expression Systems
| Expression System | Protein Form | Notes |
| Mammalian Cells (e.g., HEK293) | Secreted, soluble protein lacking cytosolic and transmembrane domains | Mutations (D161E, R162K) can improve expression. rndsystems.com |
| Pichia pastoris | Serine protease domain | Cost-effective with high yields. nih.gov |
| Cell-free expression systems | Full-length or domains | Alternative to cell-based expression. mybiosource.com |
Enzyme Kinetic Analysis and Activity Assays for Serine Protease Hepsin
The enzymatic activity of hepsin is a key area of investigation. Assays are designed to measure its proteolytic activity and screen for potential inhibitors. These assays often utilize fluorogenic or chromogenic substrates.
Common Assay Types:
Fluorescence-Based Assays: These assays employ fluorogenic substrates like Boc-QRR-AMC, where cleavage by hepsin releases a fluorescent molecule. reactionbiology.com The reaction is monitored in kinetic mode, measuring the rate of fluorescence increase. rndsystems.com
Colorimetric Assays: In these assays, hepsin cleaves a chromogenic substrate, leading to a color change that can be quantified using a microplate reader. aacrjournals.orgnih.gov
Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes, such as those with an arginine diphenylphosphonate warhead, to specifically label and identify active serine proteases like hepsin within complex biological samples. nih.gov
Cell-Based Assays: HEK293 cells stably expressing full-length human hepsin can be used to assess its activity in a more physiologically relevant context. nih.gov These assays can utilize protein substrates like pro-hepatocyte growth factor (pro-HGF). nih.gov
Fluorescent Labeled Inhibitors of Serine Proteases (FLISP): These kits allow for the detection of intracellular chymotrypsin-like serine protease activity in living cells without the need for cell lysis. bio-rad-antibodies.comabcam.com
Table 2: Examples of Hepsin Activity Assay Components
| Assay Component | Example | Purpose |
| Enzyme Source | Recombinant human Hepsin | To provide the active protease. rndsystems.com |
| Substrate | Boc-QRR-AMC (fluorogenic) | To be cleaved by hepsin, generating a signal. reactionbiology.com |
| Chromogenic peptide substrates | To be cleaved by hepsin, generating a color change. nih.gov | |
| Inhibitors | Camostat Mesylate, Gabexate Mesylate, Leupeptin | To test for inhibition of hepsin activity. reactionbiology.com |
| Buffer | Assay Buffer (e.g., Tris-based) | To maintain optimal pH and conditions for the reaction. rndsystems.com |
Structural Determination Techniques Applied to Serine Protease Hepsin, including X-ray Crystallography and Cryo-Electron Microscopy
Understanding the three-dimensional structure of hepsin is essential for elucidating its mechanism of action and for designing specific inhibitors.
X-ray Crystallography: This has been the primary method for determining the high-resolution structure of the hepsin protease domain. The crystal structure reveals the classic two beta-barrel domain fold characteristic of serine proteases, converging at the active site. researchgate.netwikipedia.org The catalytic triad (B1167595), composed of His57, Asp102, and Ser195, is a key feature identified through these structures. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): While specific cryo-EM studies on hepsin are not as prevalent as X-ray crystallography, this technique is increasingly used for structural analysis of membrane proteins and their complexes, offering insights into their native conformations.
AlphaFold: In addition to experimental methods, computational models like AlphaFold provide predicted structures of hepsin, which can be valuable for hypothesis generation, although they lack experimental validation. rcsb.orguniprot.org
Computational Modeling and Simulation Approaches for Serine Protease Hepsin Structure and Dynamics
Computational methods provide dynamic insights into hepsin's structure and its interactions with other molecules.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of hepsin and its complexes with substrates or inhibitors. nih.govresearchgate.netnih.gov These simulations can reveal changes in protein conformation, such as the movement of the flap regions, and help to understand the stability of ligand binding. researchgate.netnih.gov By calculating binding energies, MD simulations can validate the potential of therapeutic candidates. nih.gov
Molecular Docking: This computational technique is employed to screen for small molecules that can bind to hepsin's active site. nih.gov It helps in identifying potential inhibitors by predicting their binding affinity and orientation.
Quantum Mechanics/Molecular Mechanics (QM/MM): While not explicitly detailed for hepsin in the provided context, QM/MM methods can be applied to study the enzymatic reaction mechanism at a quantum mechanical level of detail, providing insights into the catalytic process.
Proteomic and Interactomic Profiling to Identify Serine Protease Hepsin Substrates and Binding Partners
Identifying the substrates and interaction partners of hepsin is crucial for understanding its biological functions.
Activity-Based Protein Profiling (ABPP): As mentioned earlier, ABPP with specific probes can identify active serine proteases, including hepsin, from complex proteomes. nih.gov
Mass Spectrometry-Based Proteomics: This is a powerful tool to identify proteins that are differentially expressed or cleaved upon hepsin overexpression or knockout. For example, studies have identified fibronectin (FN1) as a protein whose levels are reduced upon hepsin overexpression. nih.gov
Protein-Protein Interaction (PPI) Networks: Bioinformatic analyses are used to construct PPI networks for hepsin, revealing its potential interactions with other proteins and its involvement in various signaling pathways. researchgate.net
In Vitro Cleavage Assays: Purified hepsin can be incubated with potential protein substrates to confirm direct cleavage. nih.gov For instance, in vitro assays have shown that hepsin can cleave full-length fibronectin. nih.gov Known substrates of hepsin include pro-HGF, pro-urokinase-type plasminogen activator (pro-uPA), and laminin-332. nih.govnih.govmdpi.com
Genetic Manipulation and In Vivo Models for Studying Serine Protease Hepsin Function
In vivo models are indispensable for investigating the physiological and pathological roles of hepsin.
Transgenic Mouse Models: Mice overexpressing hepsin specifically in the prostate have been generated using a prostate-specific probasin promoter. nih.gov These models have been instrumental in demonstrating the oncogenic role of hepsin in promoting tumor progression and metastasis. nih.gov
Knockout Mouse Models: Hepsin knockout (Hpn-/-) mouse models have been created to study the effects of hepsin deficiency. pnas.orgnih.govelifesciences.org These models have revealed roles for hepsin in liver metabolism, adipocyte browning, and the urinary secretion of uromodulin. pnas.orgnih.gov
Xenograft Models: Human tumor cells, such as those from prostate cancer, can be implanted into immunodeficient mice to study the effect of hepsin expression on tumor growth and metastasis in an in vivo setting. nih.govnih.gov Doxycycline-inducible systems can be used in these models to control hepsin expression. nih.gov
CRISPR Knockout Models: The CRISPR/Cas9 system has been used to create hepsin knockout mice, providing another powerful tool to study its function in vivo, for example, in the context of TGFβ signaling in the mammary gland. nih.gov
Table 3: Examples of In Vivo Models for Hepsin Research
| Model Type | Genetic Modification | Key Findings |
| Transgenic Mouse | Prostate-specific hepsin overexpression | Disorganized basement membrane, increased tumor progression and metastasis. nih.gov |
| Knockout Mouse (Hpn-/-) | Deletion of the hepsin gene | Resistance to diet-induced hyperglycemia and obesity; reduced urinary uromodulin. pnas.orgnih.gov |
| Xenograft | Implantation of hepsin-expressing human tumor cells | Hepsin overexpression can influence tumor growth, apoptosis, and invasion. nih.govnih.gov |
| CRISPR Knockout Mouse | CRISPR/Cas9-mediated hepsin knockout | Reduced TGFβ signaling and increased epithelial branching in mammary glands. nih.gov |
Molecular Modulation and Mechanistic Therapeutic Strategy Development Pertaining to Serine Protease Hepsin 268 276
Principles of Rational Design for Serine Protease Hepsin Modulators and Inhibitors
The rational design of modulators and inhibitors for serine protease hepsin is primarily structure-based, leveraging the known crystal structure of its extracellular domain. This approach focuses on the enzyme's active site, a well-defined catalytic pocket, to develop potent and selective inhibitory compounds. A key strategy involves designing peptidomimetics that mimic hepsin's natural substrates. These synthetic molecules are engineered to bind with high affinity to the non-prime substrate-binding (P) sites of the protease. nih.govnih.govmdpi.com
A common framework for these inhibitors includes an N-terminal acetyl cap, specific amino acid sequences at the P4 to P2 positions, a crucial arginine residue at the P1 position, and a reactive "warhead" group. nih.gov Virtual screening of extensive peptide libraries against hepsin's crystal structure has been instrumental in identifying optimal recognition sequences. nih.govmdpi.com For instance, a virtual screening of 8,000 peptide combinations identified several high-scoring sequences that were subsequently synthesized and tested. nih.gov
The design process also involves truncating known peptide inhibitors to determine the minimal structural components necessary for inhibitory activity. For example, starting from a tetrapeptide inhibitor, Ac-KQLR-ketothiazole, researchers found that dipeptide analogs were still potent hepsin inhibitors, suggesting that smaller molecules could be developed as effective leads. acs.org
Furthermore, computational pipelines are employed to design inhibitors with improved specificity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.govaacrjournals.org These in silico methods explicitly account for off-target binding to related serine proteases like matriptase and hepatocyte growth factor activator (HGFA), aiming to enhance selectivity. nih.govnih.govaacrjournals.org The ultimate goal is to develop compounds that are not only potent but also possess the necessary characteristics for potential therapeutic use, such as stability in biological fluids. nih.govmdpi.com
Table 1: Key Principles in Rational Design of Hepsin Inhibitors
| Principle | Description | Key Findings |
|---|---|---|
| Structure-Based Design | Utilizes the 3D crystal structure of hepsin's active site to design complementary inhibitors. | Docking models of inhibitor scaffolds like benzamidine (B55565) are used to explore structure-activity relationships (SAR). nih.gov |
| Peptidomimetics | Involves designing peptide-like molecules that mimic natural substrates to bind to the P-sites. | Tetrapeptidic and dipeptide analogs have been shown to be potent hepsin inhibitors. nih.govacs.org |
| Virtual Screening | Employs computational methods to screen large libraries of compounds for potential binding affinity. | A virtual screen of 8,000 peptide combinations successfully identified novel recognition sequences. nih.govmdpi.com |
| "Warhead" Chemistry | Incorporates a reactive electrophilic group (e.g., ketobenzothiazole) that covalently interacts with the catalytic serine residue. | Coupling high-affinity peptide sequences with an electrophilic warhead results in highly potent inhibitors. nih.govnih.gov |
| ADMET Optimization | Involves in silico prediction and experimental validation of pharmacokinetic and toxicological properties. | Hierarchical computational pipelines are used to design inhibitors with promising ADMET profiles for better in vivo efficacy. nih.govnih.govaacrjournals.org |
Mechanistic Studies of Serine Protease Hepsin Inhibitor Interactions and Specificity
Mechanistic studies of hepsin inhibitors reveal a variety of interaction modes, including both reversible and irreversible binding to the enzyme's active site. The core of hepsin's catalytic activity lies in its catalytic triad (B1167595), and inhibitors are designed to interact directly with these key residues. In silico molecular docking simulations have been crucial in visualizing these interactions, predicting that inhibitors position themselves within the catalytic pocket. nih.gov Specifically, these models predict interactions with Ser195 (Ser353 in the full-length protein), a key member of the catalytic triad. nih.gov
Inhibitors can be broadly categorized based on their mechanism of action. Some are competitive, reversibly binding to the active site and competing with the natural substrate. nih.gov Others are slow-binding, irreversible inhibitors, which often form a covalent bond with the active site serine. mdpi.com The irreversibility of some inhibitors is attributed to the presence of reactive groups, or "warheads," that form a stable covalent adduct with the γ-oxygen of the active site serine. mdpi.com For some compounds, the precise mechanism of irreversible inhibition is still under investigation. mdpi.com
Specificity is a critical aspect of inhibitor design, as hepsin shares structural similarities with other serine proteases like matriptase and HGFA. nih.gov The rational design process, therefore, aims to exploit subtle differences in the active site pockets of these enzymes to achieve selectivity. acs.org For example, by designing matched-pair compound libraries of 3-amidino and 4-amidino phenylalanine peptidomimetics, researchers have successfully developed inhibitors with excellent potency and selectivity for hepsin over matriptase and HGFA. nih.gov The selectivity of these inhibitors is confirmed through comparative enzymatic assays, where their inhibitory activity against hepsin is contrasted with their activity against other proteases. mdpi.com Some of the developed small-molecule inhibitors have demonstrated up to 86-fold or greater selectivity for hepsin. mdpi.com
Table 2: Characteristics of Hepsin Inhibitor Interactions
| Characteristic | Description | Examples/Findings |
|---|---|---|
| Binding Site | Primarily the catalytic pocket of the serine protease domain. | In silico docking shows inhibitors binding within the catalytic pocket, interacting with the catalytic triad residue Ser195. nih.gov |
| Mechanism of Action | Can be reversible (competitive) or irreversible (covalent). | Some inhibitors are competitive with the substrate, while others are slow-binding, irreversible inhibitors. nih.govmdpi.com |
| Covalent Modification | Irreversible inhibitors often form a covalent bond with the active site serine. | Compounds with a 1,4-addition susceptible group can form a covalent bond with the serine γO. mdpi.com |
| Specificity | The ability to inhibit hepsin without significantly affecting other related proteases. | Inhibitors have been designed with high selectivity for hepsin over matriptase and HGFA. nih.gov |
| Kinetic Profile | Can range from rapid, reversible binding to time-dependent, irreversible inhibition. | Some compounds show a time-dependent increase in hepsin inhibition, characteristic of slow-binding inhibitors. mdpi.com |
Investigation of Endogenous Regulatory Mechanisms of Serine Protease Hepsin Activity, such as HAI-1/HAI-2
| Regulator | Type | Mechanism of Action | Pathological Relevance |
|---|---|---|---|
| HAI-1 (SPINT1) | Bi-Kunitz domain serine protease inhibitor | Potently inhibits hepsin activity, primarily through its Kunitz domain-1 (KD1). nih.govnih.gov | An imbalance in the hepsin/HAI-1 ratio is observed in prostate cancer. nih.gov Hepsin overexpression can deplete cellular HAI-1. oncotarget.com |
| HAI-2 (SPINT2) | Bi-Kunitz domain serine protease inhibitor | Potently inhibits hepsin activity, with a lower IC50 than HAI-1B. nih.govnih.gov | Also implicated in the regulation of pericellular serine proteases in cancer. nih.gov |
Preclinical Models for Validation of Serine Protease Hepsin Modulation Strategies in Disease Contexts, focusing on molecular outcomes
The validation of hepsin modulation strategies relies on a variety of preclinical models, ranging from in vitro cell-based assays to in vivo animal models, which have been instrumental in elucidating the molecular consequences of hepsin inhibition.
In vitro models often utilize cell lines that overexpress hepsin to study its activity and the effects of inhibitors. For example, a cell-based assay using HEK293 cells overexpressing full-length hepsin and HA-tagged pro-HGF as a substrate has been developed to screen for inhibitors that block pro-HGF cleavage. researchgate.net In patient-derived breast cancer explant cultures, treatment with hepsin inhibitors or neutralizing antibodies resulted in the downregulation of both basal TGFβ signaling and EGFR protein expression, demonstrating a direct molecular link between hepsin activity and these key cancer pathways. nih.govnih.gov
In vivo validation has been extensively performed using various mouse models. Hepsin knockout mice have been crucial in understanding its physiological roles and the consequences of its absence. These mice exhibit reduced liver size, hearing loss, and altered metabolism, which is attributed to impaired HGF activation and Met signaling. nih.govpnas.org In cancer contexts, genetic deletion of hepsin in a WAP-Myc mouse model of breast cancer inhibited both primary tumor growth and the growth of lung metastases. nih.govnih.gov This was associated with the downregulation of TGFβ and EGFR signaling pathways at the molecular level. nih.govnih.gov
Transgenic mouse models overexpressing hepsin, particularly in the prostate, have provided strong evidence for its causal role in cancer progression. nih.govmdpi.com These models show that hepsin overexpression leads to the disorganization of the basement membrane and promotes metastasis. nih.gov Furthermore, when crossed with other cancer-prone mouse models like the TRAMP model, hepsin overexpression significantly accelerates tumor progression and metastasis to bone, liver, and lungs. mdpi.com
Pharmacological validation has been achieved using specific hepsin inhibitors in these preclinical models. The small-molecule inhibitor HepIn-13, when administered in a murine model of metastatic prostate cancer, was shown to inhibit bone, liver, and lung metastasis. nih.govoncotarget.com Similarly, in a lung cancer model, the macrocyclic peptide inhibitor VD2173, which potently inhibits hepsin and matriptase, blocked pro-HGF activation and inhibited HGF-dependent tumor growth in mice. acs.orgnih.gov Zebrafish larvae have also been used as an in vivo model, where the hepsin inhibitor venetoclax (B612062) was shown to reduce the invasion of hepsin-overexpressing colorectal cancer cells. frontiersin.org
Table 4: Preclinical Models and Molecular Outcomes of Hepsin Modulation
| Preclinical Model | Disease Context | Hepsin Modulation Strategy | Key Molecular Outcomes |
|---|---|---|---|
| HEK293 cells overexpressing hepsin | In vitro assay | Small-molecule inhibitors | Inhibition of pro-HGF cleavage. researchgate.net |
| Patient-derived breast cancer explants | Breast Cancer | Neutralizing antibodies, small-molecule inhibitors | Downregulation of TGFβ and EGFR signaling; reduced EGFR protein levels. nih.govnih.gov |
| Hepsin knockout mice | Breast Cancer (WAP-Myc model) | Genetic deletion | Inhibition of tumor growth and metastasis; downregulation of TGFβ, EGFR, and MAPK signaling. nih.govnih.gov |
| Hepsin transgenic mice | Prostate Cancer | Overexpression | Disorganization of the basement membrane; promotion of metastasis. nih.gov |
| Murine model of metastatic prostate cancer | Prostate Cancer | Small-molecule inhibitor (HepIn-13) | Inhibition of bone, liver, and lung metastasis. nih.govoncotarget.com |
| Lung cancer xenograft model | Lung Cancer | Macrocyclic peptide inhibitor (VD2173) | Blockade of pro-HGF activation; inhibition of HGF-dependent tumor growth. acs.orgnih.gov |
| Zebrafish larvae | Colorectal Cancer | Small-molecule inhibitor (Venetoclax) | Reduction of cancer cell invasion. frontiersin.org |
Future Research Trajectories and Unresolved Questions for Serine Protease Hepsin 268 276
Discovery of Novel Physiological Substrates and Binding Partners of Serine Protease Hepsin
A primary objective in hepsin research is the continued identification and validation of its physiological substrates and binding partners. This pursuit is fundamental to deciphering the specific pathways and cellular processes modulated by hepsin's proteolytic activity. Early studies identified several key substrates, and ongoing research employing advanced proteomics and molecular techniques continues to expand this repertoire.
Detailed research has identified several proteins that are cleaved and activated or processed by hepsin. One of the first and most significant substrates identified is the hepatocyte growth factor (HGF) . nih.govaacrjournals.org Hepsin efficiently processes the precursor form of HGF (pro-HGF), leading to its activation. nih.gov This activation is biologically significant, as the resulting HGF can induce c-Met receptor tyrosine phosphorylation, a key step in signaling pathways that regulate cell growth, motility, and morphogenesis. nih.gov The substrate specificity of hepsin is highlighted by the fact that mutations in the cleavage site of pro-HGF can prevent its processing by the enzyme. nih.gov
Another crucial substrate identified is uromodulin , the most abundant protein in normal urine. nih.gov Research has demonstrated that hepsin is the key enzyme responsible for the physiological cleavage of uromodulin, which is a necessary step for its secretion and subsequent polymerization into extracellular filaments in the kidney. nih.gov This discovery was significant as it identified the first in vivo substrate of hepsin, firmly establishing its physiological relevance in renal biology. nih.gov The co-localization of hepsin and uromodulin on the apical membrane of epithelial cells in the kidney's thick ascending limb further supports their functional interaction. nih.gov
In the context of cancer progression, particularly prostate cancer, laminin-332 has been identified as a substrate for hepsin. nih.govnih.gov Hepsin cleaves the β3 chain of laminin-332, and this cleavage has been shown to enhance the motility of prostate cancer cells in vitro. nih.govnih.gov This finding provides a potential mechanism by which hepsin's enzymatic activity contributes to tumor progression and metastasis. nih.gov Other identified substrates that link hepsin to cancer pathology include the pro-urokinase-type plasminogen activator (pro-uPA) , which, when activated by hepsin, can initiate proteolytic cascades that degrade the basement membrane. nih.gov
Beyond these, proteomic approaches and other screening methods have suggested additional substrates, including macrophage-stimulating protein (MSP) , also known as HGF-like protein (HGFL), and angiotensin-converting enzyme 2 (ACE2) . uniprot.orgdrugbank.comnih.gov
The table below summarizes key physiological substrates and binding partners of hepsin that have been identified through dedicated research efforts.
| Molecule | Type | Physiological/Pathological Relevance | Key Research Findings |
| Hepatocyte Growth Factor (HGF) | Substrate | Cell growth, motility, morphogenesis, tumorigenesis | Hepsin activates pro-HGF by cleavage, inducing c-Met receptor phosphorylation. nih.gov |
| Uromodulin | Substrate | Kidney function, uromodulin polymerization | Hepsin is the primary enzyme for physiological cleavage and release of uromodulin in the kidney. nih.gov |
| Laminin-332 | Substrate | Cancer progression, cell motility | Hepsin cleaves the β3 chain, which enhances prostate cancer cell migration. nih.govnih.gov |
| Pro-urokinase-type Plasminogen Activator (pro-uPA) | Substrate | Tumor invasion, basement membrane degradation | Hepsin activates pro-uPA, initiating a proteolytic cascade. nih.gov |
| Macrophage-Stimulating Protein (MSP/HGFL) | Substrate | Cell growth and morphology | Contributes to the proteolytic processing of growth factors. uniprot.orgdrugbank.com |
| Angiotensin-Converting Enzyme 2 (ACE2) | Substrate | Cardiovascular regulation, viral entry | Hepsin plays a role in the proteolytic processing of ACE2. uniprot.orgdrugbank.com |
| HGF Activator Inhibitor-1 (HAI-1) | Binding Partner (Inhibitor) | Regulation of protease activity | Potently inhibits hepsin's enzymatic activity. nih.gov |
| HGF Activator Inhibitor-2 (HAI-2) | Binding Partner (Inhibitor) | Regulation of protease activity | Potently inhibits hepsin's enzymatic activity. nih.gov |
Future research will likely focus on large-scale proteomic screening methods, such as Proteomic Identification of protease Cleavage Sites (PICS), to systematically identify the complete degradome of hepsin in various cellular contexts. semanticscholar.org Validating these putative substrates and understanding the functional consequences of their cleavage will be paramount to fully elucidating the biological roles of hepsin.
Elucidation of Context-Dependent Regulation of Serine Protease Hepsin Activity and Expression
Understanding how hepsin expression and proteolytic activity are controlled in different tissues and under various physiological and pathological conditions is a critical unresolved area. Hepsin is known to be highly expressed in the liver and kidneys and is significantly upregulated in several cancers, particularly prostate cancer. nih.govnih.govsemanticscholar.org However, the specific molecular mechanisms that govern this differential expression remain largely unknown. Future research must delve into the transcriptional and post-transcriptional regulation of the hepsin gene (HPN). This includes identifying key transcription factors, epigenetic modifications (e.g., DNA methylation, histone acetylation), and non-coding RNAs (e.g., microRNAs) that control HPN expression in a tissue-specific or disease-specific manner.
The cellular microenvironment also plays a crucial role in modulating hepsin activity. Factors such as pH, ion concentrations, and the presence of co-factors can influence its catalytic efficiency. For instance, studies on the related serine protease neuropsin have shown that its activity can be allosterically regulated by physiological ions like Ca2+ and Zn2+. researchgate.net Whether similar regulatory mechanisms apply to hepsin is an important question. Additionally, hepsin's localization within specific membrane domains, such as lipid rafts, and its potential interaction with other membrane proteins could be critical for its access to substrates and for the regulation of its activity. Investigating these context-dependent regulatory mechanisms will provide a more nuanced understanding of how hepsin's function is fine-tuned to meet the specific needs of a given cell or tissue, and how this regulation is subverted in disease.
Advanced Structural Insights into Serine Protease Hepsin Conformational Dynamics and Allosteric Sites
While the static crystal structure of the hepsin catalytic domain has provided valuable information, a deeper understanding of its function requires insights into its conformational dynamics. Like other proteases, hepsin is not a rigid entity; its structure is dynamic, with various loops and domains undergoing conformational changes that are essential for substrate binding, catalysis, and regulation. Future research should employ advanced structural biology techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), nuclear magnetic resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM), to map these dynamic changes.
A key area of inquiry is the identification and characterization of allosteric sites. Allosteric sites are regions on an enzyme distinct from the active site that can bind regulatory molecules, leading to a change in the enzyme's conformation and activity. The discovery of such sites on hepsin would open up new avenues for the development of highly specific modulators of its activity. For example, research on other proteases has revealed that the binding of ions or small molecules to allosteric sites can either enhance or inhibit catalytic function. researchgate.net Computational approaches, such as molecular dynamics simulations, can be used to predict potential allosteric pockets and to understand how the binding of a ligand to such a site could propagate conformational changes to the active site. researchgate.net
Furthermore, elucidating the structure of the full-length hepsin protein, including its transmembrane domain and its short cytoplasmic N-terminus, is a critical goal. To date, structural studies have focused on the extracellular catalytic domain. Understanding how the transmembrane domain anchors the protein and how the extracellular domain is oriented relative to the cell surface is essential for a complete picture of its function. This knowledge is crucial for understanding how hepsin interacts with its membrane-bound substrates and binding partners. Advanced techniques capable of resolving the structure of membrane proteins in situ will be invaluable in this pursuit.
Development of Highly Selective and Potent Research Probes Targeting Serine Protease Hepsin for In Vitro and In Vivo Studies
The development of highly selective and potent chemical tools is essential for dissecting the specific functions of hepsin and for validating it as a therapeutic target. While some inhibitors of hepsin exist, many lack the specificity required to distinguish hepsin from other highly homologous serine proteases, which can lead to off-target effects and ambiguous experimental results. nih.gov The future in this area lies in the design and synthesis of novel research probes, including small-molecule inhibitors and activity-based probes (ABPs), that exhibit high affinity and selectivity for hepsin.
Rational drug design, aided by the structural insights discussed in the previous section, will be key. Targeting unique structural features within the active site or exploiting identified allosteric sites could lead to the development of inhibitors with much greater specificity. Combinatorial chemistry and high-throughput screening of large compound libraries will continue to be important for identifying novel chemical scaffolds. nih.gov
Activity-based probes are another powerful tool for studying hepsin. These probes are designed to covalently bind to the active form of the enzyme, allowing for its detection, quantification, and visualization in complex biological samples. Developing ABPs that are highly selective for hepsin would enable researchers to accurately profile its activity in different tissues and disease states, both in vitro and in vivo. This would be a significant advance over methods that only measure hepsin protein or mRNA levels, which may not correlate with its enzymatic activity.
Ultimately, the goal is to develop probes that are suitable for in vivo studies in animal models. This requires compounds with appropriate pharmacokinetic and pharmacodynamic properties. Such probes would be invaluable for definitively elucidating the role of hepsin in processes like cancer metastasis and for preclinical validation of hepsin as a therapeutic target. nih.gov The successful development of these next-generation research tools will be a critical enabling step for future investigations into the complex biology of serine protease hepsin.
Q & A
Q. What structural characteristics of serine protease hepsin (268-276) influence its catalytic activity?
Hepsin’s catalytic activity is determined by its conserved serine protease domain (residues 268-276) and the disulfide bond between Cys153 and Cys277, which anchors the protease domain to the cell membrane. The trypsin-like substrate specificity is attributed to residues in the S1 pocket (e.g., Asp355) that favor Arg/Lys at the P1 position. Structural studies using X-ray crystallography (e.g., PDB ID 1Z8G) and mutagenesis have validated these features . Methodologically, activity assays with fluorogenic substrates (e.g., Boc-QAR-AMC) and SDS-PAGE/Western blotting are used to confirm proteolytic function and post-translational modifications like glycosylation .
Q. How does hepsin’s transmembrane domain affect its biological roles in cancer progression?
Hepsin’s type II transmembrane domain positions its protease domain extracellularly, enabling interactions with extracellular matrix (ECM) components and growth factors (e.g., hepatocyte growth factor, HGF). This localization facilitates proteolytic activation of pro-HGF, promoting cancer cell invasion and metastasis. Experimental validation involves immunofluorescence staining to confirm membrane localization and co-culture assays with ECM proteins to assess cleavage activity .
Advanced Research Questions
Q. How can contradictory findings on hepsin’s substrate specificity be resolved?
Discrepancies arise from in vitro peptide-based assays (showing preference for Arg at P1) versus in vivo models (implicating HGF/MSP as physiological substrates). To reconcile these, researchers use proteomic profiling (e.g., TAILS N-terminomics) to identify endogenous substrates in cancer cell lines and conditional knockout models to assess tissue-specific effects. A 2022 study combined structural modeling (I-TASSER) with enzyme kinetics, revealing that hepsin’s scavenger receptor-like domain modulates substrate access to the catalytic site .
Q. What experimental strategies address challenges in targeting hepsin for cancer therapy?
Hepsin’s membrane-bound nature complicates inhibitor design. Advanced approaches include:
- Structure-based virtual screening : Using molecular docking (e.g., AutoDock Vina) against the catalytic site (PDB ID 1Z8G) to identify small molecules like Leu-Arg dipeptide analogs with nanomolar IC50 values .
- Prodrug activation : Designing inhibitors conjugated to tumor-homing peptides (e.g., RGD motifs) for selective activation in the tumor microenvironment .
- CRISPR-Cas9 screens : To identify synthetic lethal partners of hepsin in prostate cancer cells, revealing co-dependencies on MMPs for invasion .
Q. How do cross-species differences in hepsin orthologs impact translational research?
Hepsin in walrus shares 92% sequence identity with human hepsin, yet minor variations (e.g., glycosylation sites) can alter substrate recognition. Researchers use SeqAPASS (Sequence Alignment to Predict Across Species Susceptibility) to compare conserved domains and ex vivo organoid models to validate functional homology. For example, rat hepsin lacks a critical N-linked glycosylation site at Asn112, necessitating humanized mouse models for preclinical testing .
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing hepsin overexpression in clinical cohorts?
- Kaplan-Meier survival analysis : To correlate hepsin mRNA levels (via RNA-seq) with prostate cancer recurrence (p < 0.001 in TCGA cohort) .
- Multivariate Cox regression : Adjusting for confounders like Gleason score and PSA levels to isolate hepsin’s prognostic value .
- Spatial transcriptomics : Using 10x Genomics Visium to map hepsin expression in tumor margins versus necrotic cores .
Q. How can contradictory results in hepsin knockout murine models be interpreted?
Hepsin-deficient mice show no overt developmental defects but exhibit elevated alkaline phosphatase, suggesting a role in bone metabolism. To resolve this, researchers employ:
- Tissue-specific knockouts (e.g., Alb-Cre for hepatocytes) to bypass embryonic lethality.
- Metabolomic profiling (LC-MS/MS) to identify dysregulated pathways (e.g., Wnt/β-catenin) in hepsin−/− bone tissue .
Data Reproducibility & Validation
Q. What protocols ensure reproducibility in hepsin activity assays?
- Standardized substrate concentrations : Use 50 μM Boc-QAR-AMC in 20 mM Tris-HCl (pH 8.0) to minimize batch variability.
- Positive controls : Recombinant hepsin (R&D Systems, Cat# 4776-SE) pre-activated with enterokinase.
- Inhibitor validation : Include 10 μM aprotinin to confirm serine protease-specific activity .
Q. How can conflicting immunohistochemistry (IHC) data on hepsin expression be resolved?
Discrepancies arise from antibody cross-reactivity (e.g., with matriptase). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
